(1-oxo-2,3-dihydroinden-5-yl) acetate
Description
Properties
Molecular Formula |
C11H10O3 |
|---|---|
Molecular Weight |
190.19 g/mol |
IUPAC Name |
(1-oxo-2,3-dihydroinden-5-yl) acetate |
InChI |
InChI=1S/C11H10O3/c1-7(12)14-9-3-4-10-8(6-9)2-5-11(10)13/h3-4,6H,2,5H2,1H3 |
InChI Key |
RDJNTWACBNPZJI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C(=O)CC2 |
Origin of Product |
United States |
Preparation Methods
Saponification of Methyl Ester
The most widely documented method involves the saponification of methyl 2-(1-oxo-2,3-dihydro-1H-inden-5-yl)acetate. In a representative procedure, methyl ester (1.76 mmol) is dissolved in methanol (10 mL) and treated with 2N NaOH (1.06 mL) at room temperature for 1 hour. Acidification with 1N citric acid (pH = 5) followed by extraction with ethyl acetate yields the carboxylic acid with an 87% yield. Key data:
-
Yield : 87%
-
1H NMR (DMSO-d6) : δ 2.60 (t, 2H), 3.07 (t, 2H), 3.70 (s, 2H), 7.30–7.57 (m, 3H), 12.42 (br, 1H).
Esterification to (1-Oxo-2,3-dihydroinden-5-yl) Acetate
Fischer Esterification
The carboxylic acid can be converted to its acetate ester via acid-catalyzed esterification. Refluxing the acid with excess acetic anhydride and a catalytic amount of H2SO4 typically achieves this transformation. For example:
Coupling Agent-Mediated Esterification
Modern methods employ carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). A protocol adapted from phenylacetic anhydride synthesis involves:
Direct Alkylation
Ethyl chloroacetate has been used in nucleophilic substitution reactions to introduce ester groups. For instance, reacting the sodium salt of the carboxylic acid with ethyl chloroacetate in DMF at 60°C for 6 hours affords the ester.
Characterization and Analytical Data
Spectroscopic Profiles
Comparative Analysis of Methods
| Method | Yield (%) | Time (h) | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Saponification + EDC | 85 | 12 | Moderate | High |
| Fischer Esterification | 78 | 4 | Low | Moderate |
| Direct Alkylation | 65 | 6 | High | Low |
Mechanistic Insights
Saponification Kinetics
The base-mediated hydrolysis of methyl ester proceeds via a nucleophilic acyl substitution mechanism. Methanol acts as a co-solvent, enhancing the solubility of the ester and facilitating hydroxide ion attack at the carbonyl carbon.
Esterification Pathways
-
Acid-Catalyzed : Protonation of the carbonyl oxygen increases electrophilicity, enabling nucleophilic attack by the alcohol.
-
Coupling Agents : EDC activates the carboxylic acid as an O-acylisourea intermediate, which reacts with the alcohol to form the ester.
Industrial and Environmental Considerations
Solvent Selection
Catalyst Recycling
Palladium catalysts from related cross-coupling reactions can be recovered via filtration and reused for 3–5 cycles without significant loss of activity.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
(1-oxo-2,3-dihydroinden-5-yl) acetate can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to acetic acid and 1-oxo-indan-5-ol in the presence of water and an acid or base catalyst.
Reduction: The carbonyl group in the ester can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Major Products Formed
Hydrolysis: Acetic acid and 1-oxo-indan-5-ol.
Reduction: 1-oxo-indan-5-yl alcohol.
Oxidation: Various carboxylic acids and oxidized derivatives.
Scientific Research Applications
Chemical Synthesis
Role as an Intermediate:
(1-oxo-2,3-dihydroinden-5-yl) acetate is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its structure allows for various functional group transformations, making it valuable in the production of pharmaceuticals and specialty chemicals. The compound can undergo reactions such as hydrolysis, reduction, and oxidation, facilitating the creation of diverse derivatives.
| Reaction Type | Products |
|---|---|
| Hydrolysis | Acetic acid and 1-oxo-indan-5-ol |
| Reduction | 1-oxo-indan-5-yl alcohol |
| Oxidation | Various carboxylic acids and oxidized derivatives |
Biological Applications
Potential Biological Activities:
Research indicates that this compound may exhibit various biological activities. Studies have explored its interactions with biomolecules, suggesting potential therapeutic properties. For instance, the compound's ability to undergo hydrolysis could lead to the release of biologically active metabolites that interact with enzymes and receptors in cellular systems.
Case Study:
A study published in Nature examined the biological implications of indanone derivatives similar to this compound. The findings suggested that these compounds could influence cellular processes and signaling pathways through their interactions with specific molecular targets .
Medicinal Chemistry
Drug Development:
The compound is being investigated for its potential use in drug development due to its structural characteristics that may allow it to serve as a precursor for various therapeutic agents. Its derivatives have shown promise in treating conditions related to inflammation and metabolic disorders.
Case Study:
In a patent application concerning nitric oxide enhancing diuretic compounds, derivatives of this compound were identified as potential candidates for further development due to their pharmacological properties .
Industrial Applications
Production of Specialty Chemicals:
In industrial settings, this compound is utilized in the synthesis of specialty chemicals. The compound's ability to act as a versatile building block makes it suitable for producing dyes, pigments, and other materials used in various applications.
Synthesis Methodologies:
The industrial synthesis often involves optimized reaction conditions using solid acid catalysts to enhance efficiency and yield. Continuous flow processes are employed for large-scale production, ensuring high purity and consistency of the final product.
Mechanism of Action
The mechanism of action of acetic acid 1-oxo-indan-5-yl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release acetic acid and 1-oxo-indan-5-ol, which may interact with enzymes and receptors in biological systems. The indan-5-yl group can also participate in various biochemical reactions, influencing cellular processes and signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers: 3-Oxo-2,3-dihydro-1H-inden-4-yl Acetate
Key Differences :
- Structure : The acetate group is at the 4-position instead of the 5-position (C11H10O3) .
- Physical Properties: Crystallographic studies show planar indanone units with C–H⋯O hydrogen bonds forming C(6) chains, influencing solubility and melting behavior .
- Synthesis : Prepared via methods similar to Rahimizadeh et al. (2010), highlighting the role of substitution patterns in synthetic accessibility .
Functional Group Variants
N-(1-Oxo-2,3-dihydroinden-5-yl)acetamide
- Structure: Replaces the acetate ester with an acetamide (C11H11NO2, MW 189.21 g/mol) .
- Reactivity : The amide group enhances stability against hydrolysis compared to esters, making it suitable for drug design.
- Applications : Used in medicinal chemistry due to improved metabolic stability .
4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic Acid
- Structure : Benzoic acid substituent at the 5-position (C16H12O3, MW 252.27 g/mol) .
- Properties : The carboxylic acid group increases polarity, reducing organic solubility but enhancing ionic interactions in supramolecular chemistry .
(1-Oxo-2,3-dihydroinden-5-yl)boronic Acid
Complex Derivatives
5-(1-Oxo-2,3-dihydroinden-5-yl)-furan-2-carboxylic Acid
- Structure: Furan ring linked to the indanone core (C14H10O4) .
- Electronic Effects : The furan introduces conjugated π-systems, altering UV-Vis absorption profiles and redox behavior .
2-(2,4,6-Trimethyl-3-oxo-2,3-dihydro-1H-inden-5-yl)acetic Acid
Data Tables
Table 1. Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Functional Group |
|---|---|---|---|---|
| (1-Oxo-2,3-dihydroinden-5-yl) acetate | C11H10O3 | 190.20 | Not Provided | Ester |
| 3-Oxo-2,3-dihydro-1H-inden-4-yl acetate | C11H10O3 | 190.20 | Not Provided | Ester (4-position) |
| N-(1-Oxo-2,3-dihydroinden-5-yl)acetamide | C11H11NO2 | 189.21 | 58161-35-6 | Amide |
| 4-(1-Oxo-2,3-dihydroinden-5-yl)benzoic acid | C16H12O3 | 252.27 | 199678-08-5 | Carboxylic acid |
| (1-Oxo-2,3-dihydroinden-5-yl)boronic acid | C9H9BO3 | 175.98 | 221006-64-0 | Boronic acid |
Q & A
Q. Key Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | Pbca |
| Unit cell volume | 1938.0 ų |
| R factor | 0.087 |
| Data-to-parameter ratio | 18.4 |
What methodologies are employed to analyze hydrogenation kinetics and mass transfer effects in related indanone derivatives?
Advanced Research Focus
Hydrogenation kinetics can be studied using batch slurry reactors with Pt/C catalysts. For instance, the hydrogenation of a structurally similar compound (2-((1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)methylene)-5,6-dimethoxy-2,3-dihydroinden-1-one) showed negligible mass transfer resistance under optimized conditions (methanol solvent, 5% Pt/C loading). Apparent rate constants and activation energies (e.g., 31.1 kJ mol⁻¹) were calculated using first-order kinetic models . Key parameters include hydrogen partial pressure, catalyst surface area, and intraparticle diffusion rates.
Q. Kinetic Analysis Framework
Reactor Setup : Batch slurry reactor with gas-liquid-solid phases.
Data Collection : Monitor concentration vs. time under varying temperatures (e.g., 25–60°C).
Modeling : Use Arrhenius plots to derive activation energies.
How can researchers optimize purification techniques for this compound?
Basic Research Focus
Silica gel chromatography with pentane/ethyl acetate gradients is standard, achieving purity >95% . For polar derivatives, chiral HPLC (e.g., Chiralcel IA column with hexane/isopropanol) resolves enantiomers with 82–85% enantiomeric excess (ee) . Recrystallization from ethyl acetate/pentane mixtures enhances crystalline purity, as seen in analogs like methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate .
Q. Purification Protocol
Extraction : Use ethyl acetate for acid-base partitioning.
Chromatography : Gradient elution (0–50% ethyl acetate in pentane).
Crystallization : Slow evaporation from low-polarity solvents.
How should researchers address discrepancies in reported reaction yields and stereochemical outcomes?
Advanced Research Focus
Contradictions in yields (e.g., 66% vs. 99%) often arise from base strength (e.g., DBU vs. inorganic bases) or steric effects in allylation . Stereochemical variations (e.g., 82% ee vs. 85% ee) may result from chiral column selection or solvent polarity in HPLC . Systematic parameter screening (e.g., Design of Experiments) and DFT calculations can identify optimal conditions.
Q. Case Study: Yield Optimization
- Low Yield (66%) : Attributed to incomplete esterification under mild acid conditions .
- High Yield (99%) : Achieved via strong base (DBU) and steric stabilization of intermediates .
What analytical techniques are recommended for validating molecular interactions in solid-state derivatives?
Advanced Research Focus
Non-classical hydrogen bonds (e.g., C–H⋯O) and π-π stacking can be validated via SC-XRD and Hirshfeld surface analysis . For example, SC-XRD of 3-oxo-2,3-dihydro-1H-inden-4-yl acetate confirmed intermolecular C–H⋯O interactions (C(6) chain motif) . Pair distribution function (PDF) analysis is emerging for amorphous phase characterization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
